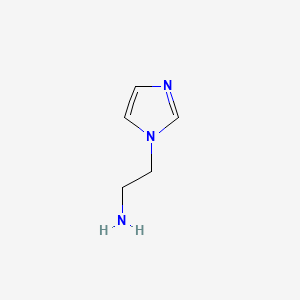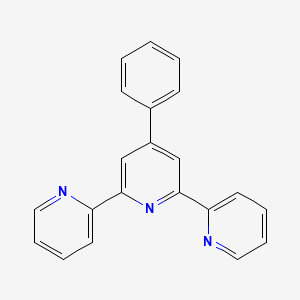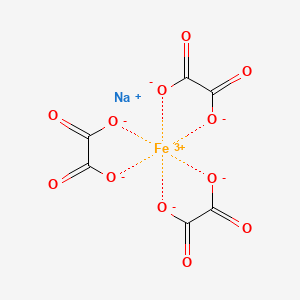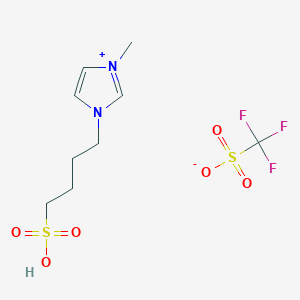![molecular formula C20H14O2 B3069397 4-[4-(4-formylphenyl)phenyl]benzaldehyde CAS No. 62940-38-9](/img/structure/B3069397.png)
4-[4-(4-formylphenyl)phenyl]benzaldehyde
概要
説明
4-[4-(4-formylphenyl)phenyl]benzaldehyde is an organic compound characterized by the presence of three benzene rings and two formyl groups
作用機序
Target of Action
Related compounds such as (1-hydroxy-1-phosphono-2- [1,1’;4’,1’‘]terphenyl-3-yl-ethyl)-phosphonic acid have been shown to target ditrans,polycis-undecaprenyl-diphosphate synthase in escherichia coli
Biochemical Pathways
P-terphenyls, a class of compounds to which [1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxaldehyde belongs, have been reported to exhibit cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects . These effects suggest that p-terphenyls may interact with multiple biochemical pathways.
Pharmacokinetics
Pharmacokinetics, which refers to the movement of a drug into, through, and out of the body, is a critical aspect of understanding a compound’s bioavailability .
Result of Action
Related compounds such as [1,1’:4’,1’‘-terphenyl]-4,4’'-diacetonitrile have been used in the construction of covalent organic frameworks for applications such as light-emitting diodes, photocatalytic detoxification reactions, and induced electrochemiluminescence .
生化学分析
Biochemical Properties
These compounds have been found to interact with various enzymes, proteins, and other biomolecules, influencing their function and activity .
Molecular Mechanism
Terphenyl derivatives have been found to inhibit the ubiquitin-specific protease 4 (USP4), contributing to their anti-inflammatory and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of aryl halides with arylboronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-[4-(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: 4-[4-(4-carboxyphenyl)phenyl]benzoic acid.
Reduction: 4-[4-(4-hydroxyphenyl)phenyl]benzyl alcohol.
Substitution: 4-[4-(4-nitrophenyl)phenyl]benzaldehyde or 4-[4-(4-bromophenyl)phenyl]benzaldehyde.
科学的研究の応用
4-[4-(4-formylphenyl)phenyl]benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
類似化合物との比較
Similar Compounds
- 4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde
- 4-(4-formylphenoxy)benzaldehyde
- 4-formylphenylboronic acid
Uniqueness
4-[4-(4-formylphenyl)phenyl]benzaldehyde is unique due to its specific arrangement of three benzene rings and two formyl groups, which confer distinct reactivity and properties compared to similar compounds. Its structure allows for versatile applications in organic synthesis and materials science, making it a valuable compound for research and industrial purposes .
特性
IUPAC Name |
4-[4-(4-formylphenyl)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-13-15-1-5-17(6-2-15)19-9-11-20(12-10-19)18-7-3-16(14-22)4-8-18/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHMZQVOFVDADV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(1S,3S,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B3069353.png)

![3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B3069365.png)





